D-Mannitol-[1-13C;1,1'-d2] chemical structure and isotopic labeling
D-Mannitol-[1-13C;1,1'-d2] chemical structure and isotopic labeling
An In-Depth Technical Guide to D-Mannitol-[1-¹³C;1,1'-d₂]: Structure, Analysis, and Applications
Introduction: The Role of Isotopic Labeling in Modern Research
In the landscape of pharmaceutical and metabolic research, precision is paramount. D-Mannitol, a six-carbon sugar alcohol, is widely utilized in the food and pharmaceutical industries as a sweetener, an osmotic diuretic, and a pharmaceutical excipient.[1][2][3] However, its utility is significantly enhanced through isotopic labeling. The incorporation of stable, heavy isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) into the D-Mannitol structure creates a powerful tool for researchers.
This guide focuses on a specific isotopologue, D-Mannitol-[1-¹³C;1,1'-d₂]. This molecule is chemically identical to its unlabeled counterpart but possesses a distinct mass, rendering it detectable and distinguishable by modern analytical techniques. This distinction allows it to serve as a tracer for metabolic studies or as an internal standard for precise quantification in complex biological matrices.[1] As a Senior Application Scientist, this guide aims to provide a comprehensive overview of this compound, from its fundamental structure to its advanced applications and the analytical methodologies that underpin its use.
PART 1: Unraveling the Chemical Structure and Isotopic Labeling
The nomenclature "D-Mannitol-[1-¹³C;1,1'-d₂]" precisely describes the location of the isotopic labels on the D-Mannitol backbone.
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D-Mannitol Backbone : The parent molecule is a sugar alcohol with the chemical formula C₆H₁₄O₆.[4]
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[1-¹³C] : This indicates that the carbon atom at the C-1 position of the linear sugar alcohol chain has been replaced with a stable, heavy isotope of carbon, ¹³C.[5]
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[1,1'-d₂] : This signifies that the two hydrogen atoms attached to the C-1 carbon are replaced with deuterium (D), a stable isotope of hydrogen.[5]
This dual-labeling strategy results in a mass shift of +3 (one for ¹³C, and one for each of the two deuterium atoms) compared to the unlabeled D-Mannitol, which is crucial for its detection via mass spectrometry.[5]
Caption: Chemical structure of D-Mannitol-[1-¹³C;1,1'-d₂].
Physicochemical Properties
The fundamental properties of D-Mannitol-[1-¹³C;1,1'-d₂] are summarized below. These properties are critical for designing experiments, preparing standards, and ensuring accurate analytical measurements.
| Property | Value | Source |
| Chemical Formula | ¹³CC₅H₁₂D₂O₆ | [6] |
| Molecular Weight | 185.18 g/mol | [5][6] |
| Unlabeled MW | 182.17 g/mol | [2] |
| Mass Shift | M+3 | [5] |
| Appearance | White crystalline powder or solid | [2][5] |
| Melting Point | 167-170 °C (lit.) | [5] |
| ¹³C Isotopic Purity | ≥99 atom % | [5] |
| Deuterium Purity | ≥98 atom % | [5] |
| Chemical Purity | ≥99% | [5] |
PART 2: Core Applications in Scientific Research
The unique properties of D-Mannitol-[1-¹³C;1,1'-d₂] make it an invaluable tool in several key research areas, particularly those relevant to drug development and clinical diagnostics.
Gold Standard for Intestinal Permeability Assessment
A primary application is in the in vivo measurement of intestinal permeability, often referred to as the "leaky gut" assay.[7] The traditional method uses unlabeled (¹²C) mannitol and lactulose. However, mannitol is naturally present in many foods, which can lead to high baseline urinary levels and confound the results.[8][9]
The Causality: By using ¹³C-Mannitol, researchers can definitively distinguish the orally administered probe from dietary mannitol.[7][8][10] This eliminates the need for strict dietary restrictions and significantly improves the accuracy and reliability of the permeability assessment.[7][10] Studies have shown that ¹³C-Mannitol has a much lower baseline contamination and a more predictable excretion pattern compared to its unlabeled counterpart.[10]
Tracing in Metabolic and Pharmacokinetic (PK) Studies
Stable isotope-labeled compounds are fundamental to modern pharmacokinetic analysis.[1] D-Mannitol is poorly absorbed when taken orally and is primarily excreted unchanged in the urine.[9][11] Labeled D-Mannitol allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous or exogenous sources.
Field-Proven Insight: In metabolic flux analysis (MFA), tracking the incorporation of the ¹³C label into various downstream metabolites can elucidate complex metabolic pathway activities.[12] For instance, the fermentation of labeled mannitol by gut microbiota into short-chain fatty acids (SCFAs) like butyrate and propionate has been successfully monitored using ¹³C NMR spectroscopy.[13]
Internal Standard for Quantitative Bioanalysis
In quantitative analysis using mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for correcting variations in sample preparation and instrument response. D-Mannitol-[1-¹³C;1,1'-d₂] is an ideal internal standard for the quantification of unlabeled D-Mannitol.[1]
The Self-Validating System: Because the labeled standard co-elutes with the unlabeled analyte and behaves identically during extraction and ionization, it provides the most accurate method for quantification. Any sample loss or variation in instrument signal will affect both the analyte and the standard equally, ensuring the ratio between them remains constant and the final calculated concentration is accurate.
PART 3: Experimental Protocols and Methodologies
The following sections provide validated, step-by-step methodologies for the key applications of D-Mannitol-[1-¹³C;1,1'-d₂].
Protocol 1: Intestinal Permeability Assessment via LC-MS/MS
This protocol outlines a robust method for measuring urinary excretion of ¹³C-Mannitol to assess small intestine permeability.
Methodology:
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Baseline Urine Collection: Collect a baseline urine sample from the subject after an overnight fast. This is essential to confirm the absence of interfering substances.
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Probe Administration: The subject ingests a solution containing a precisely known amount of ¹³C-Mannitol and a larger, poorly absorbed sugar like lactulose.
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Timed Urine Collection: Collect all urine produced over a specified period (e.g., 5-6 hours) into a single container.
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Sample Preparation:
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Measure the total volume of the collected urine.
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Centrifuge an aliquot of the urine to remove particulate matter.
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Perform a protein precipitation step by adding a solvent like acetonitrile to the urine supernatant.
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Centrifuge again and transfer the clear supernatant for analysis.
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-
LC-MS/MS Analysis:
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Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
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Use an appropriate chromatography column (e.g., HILIC) to separate the sugars.
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Set the mass spectrometer to monitor the specific mass transitions for ¹³C-Mannitol and lactulose.
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Quantification: Calculate the total amount of each sugar excreted in the urine. The ratio of lactulose to ¹³C-Mannitol is used as the final measure of intestinal permeability.
Caption: Workflow for Intestinal Permeability Assay.
Protocol 2: Metabolite Tracking via NMR Spectroscopy
This protocol describes a general workflow for using ¹³C-labeled D-Mannitol in cellular metabolism studies.
Methodology:
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Cell Culture: Grow cells in a standard medium to the desired density. Ensure culture conditions are standardized to minimize variability.[12]
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Media Exchange: Replace the standard medium with a labeling medium containing D-Mannitol-[1-¹³C;1,1'-d₂] at a known concentration. The labeling medium should be free of unlabeled mannitol.[12]
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Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate. This duration should be optimized to approach an isotopic steady state.[12]
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Metabolite Quenching and Extraction:
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Rapidly aspirate the labeling medium.
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Quench metabolic activity by adding a cold solvent (e.g., methanol or ethanol).
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Scrape and collect the cells.
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Perform a metabolite extraction procedure (e.g., using a chloroform/methanol/water system).
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Centrifuge to separate the phases and pellet cell debris. Collect the supernatant containing the polar metabolites.
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NMR Sample Preparation:
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Lyophilize the metabolite extract to dryness.
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Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an NMR reference standard (like DSS).
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¹³C NMR Analysis:
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Acquire a ¹³C NMR spectrum of the sample.
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Identify and integrate the signals corresponding to the ¹³C-labeled metabolites. The chemical shifts will indicate which molecules have incorporated the ¹³C from the mannitol precursor.[13]
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